

A Comprehensive Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid

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Compound of Interest

4-

Compound Name: *(Trifluoromethylsulfonyl)phenylacetic acid*

Cat. No.: B1452889

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among these, the trifluoromethylsulfonyl group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a key building block for the synthesis of novel pharmaceuticals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

Core Identification

- Chemical Name: 2-(Trifluoromethylsulfonyl)phenylacetic acid
- CAS Number: 1099597-82-6[1][2]
- Molecular Formula: C₉H₇F₃O₄S[1][2]

- Molecular Weight: 268.21 g/mol [\[1\]](#)
- Synonyms: 4-[(Trifluoromethyl)sulfonyl]benzenoacetic acid [\[1\]](#)

Structural Representation

The structure of 4-(trifluoromethylsulfonyl)phenylacetic acid is characterized by a phenylacetic acid core substituted at the para-position with a trifluoromethylsulfonyl group.

SMILES: O=C(O)Cc1ccc(cc1)S(=O)(=O)C(F)(F)F[\[1\]](#)[\[2\]](#)

InChI Key: FIEUCHICQSJBAU-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

Property	Value	Source
Appearance	White solid/crystals or powder	[2]
Melting Point	122-129 °C	[1] [2]
Assay	≥97%	[1]
Functional Groups	Carboxylic acid, fluoro, sulfone	[1]

Synthesis of 4-(Trifluoromethylsulfonyl)phenylacetic Acid: A Step-by-Step Protocol

The synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid is most effectively achieved through the oxidation of its thioether precursor, 4-(trifluoromethylthio)phenylacetic acid. This transformation is a critical step that imparts the desired electronic properties to the molecule.

Rationale for Synthetic Strategy

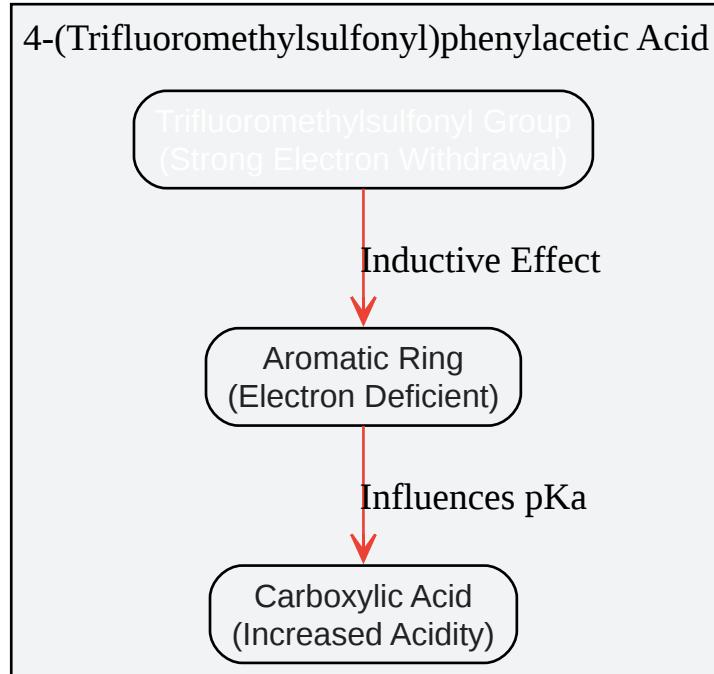
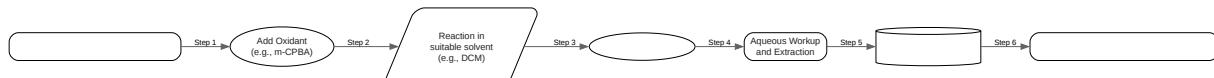
The oxidation of a thioether to a sulfone is a well-established and reliable transformation in organic synthesis. The choice of oxidant is crucial to ensure complete conversion without over-oxidation or degradation of the starting material. Oxidants such as hydrogen peroxide in

trifluoroacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose.^{[3][4][5]} The trifluoromethyl group is robust and generally stable under these oxidative conditions.

Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)phenylacetic Acid

This protocol is based on established methods for the oxidation of aryl trifluoromethyl sulfides to their corresponding sulfones.

Diagram of the Synthesis Workflow:



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